Product packaging for 4-Bromoanisole-2,3,5,6-d4(Cat. No.:CAS No. 152404-45-0)

4-Bromoanisole-2,3,5,6-d4

Cat. No.: B584023
CAS No.: 152404-45-0
M. Wt: 191.06
InChI Key: QJPJQTDYNZXKQF-QFFDRWTDSA-N
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Description

4-Bromoanisole-2,3,5,6-d4 is a deuterium-labeled isotopologue of 4-bromoanisole, serving as a critical intermediate in sophisticated organic synthesis and analytical research. Its primary research value lies in its application as a labeled building block for the preparation of more complex deuterated compounds, enabling mechanistic studies and tracing reaction pathways . In spectroscopic analysis, the compound is particularly valuable for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies, where the deuterium atoms provide a distinct spectral signature that aids in the structural elucidation and quantification of brominated anisole compounds without signal interference . Furthermore, the non-labeled counterpart, 4-bromoanisole, is documented for its specific use in RNA extraction protocols; it interacts with genomic DNA (gDNA) during the phase separation process, sequestering gDNA into the organic layer to yield a pure RNA extract in the aqueous phase . This deuterated version allows for the detailed study and optimization of such biochemical processes. It is also a key precursor for forming reactive organometallic species, such as Grignard (CH3OC6H4MgBr) and organozinc (CH3OC6H4ZnBr) reagents, which are indispensable in constructing carbon-carbon bonds for the synthesis of advanced pharmaceutical and material science targets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrO B584023 4-Bromoanisole-2,3,5,6-d4 CAS No. 152404-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,3,5,6-tetradeuterio-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPJQTDYNZXKQF-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Mechanistic Organic Chemistry and Kinetic Isotope Effect Studies

Elucidation of Reaction Pathways and Intermediate Structures

The use of 4-bromoanisole (B123540) as a model substrate has been instrumental in clarifying complex catalytic cycles. In studies of the palladium-catalyzed formylation of aryl bromides, a reaction of significant industrial importance, kinetic analysis using 4-bromoanisole helped to build a detailed mechanistic model. nih.gov Researchers observed that the reaction order was first-order in the palladium catalyst but zero-order in the concentration of 4-bromoanisole, suggesting that the catalyst is quickly saturated and the aryl bromide is involved in steps after the rate-limiting sequence. nih.govacs.orgliverpool.ac.uk Furthermore, experiments showed no significant product inhibition or catalyst deactivation under the studied conditions, simplifying the kinetic model. liverpool.ac.uk

In a different context, studies on the reactivity of radical cations derived from related methoxy-substituted compounds have helped to delineate reaction mechanisms involving electron transfer. cdnsciencepub.com The behavior of these species, often generated through photosensitization, can be followed to understand pathways such as nucleophilic addition, carbon-carbon bond cleavage, and deprotonation, providing a framework for predicting reactivity. cdnsciencepub.com For instance, the reaction of m-dianisylcadmium reagents with various acylating agents was found to produce both expected ("normal") and rearranged ("abnormal") products, with the proposed mechanism involving the methoxy (B1213986) group activating its para position to electrophilic attack, facilitated by cadmium acting as an internal Lewis acid. core.ac.uk

Measurement and Interpretation of Kinetic Isotope Effects (KIEs)

A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The measurement and interpretation of KIEs are powerful methods for determining reaction mechanisms, particularly for identifying the rate-determining step and characterizing the transition state. illinois.edu Isotopic substitution does not alter the potential energy surface of a reaction but does affect mass-dependent properties like vibrational frequencies, which are the origin of the KIE. princeton.edu

In the palladium-catalyzed formylation of aryl bromides, researchers measured the KIE by comparing the reaction rates using a 1:1 mixture of CO/H₂ versus a CO/D₂ gas mixture. nih.govacs.org This experiment probes the dihydrogen activation step of the catalytic cycle. The study revealed small, normal KIE values ranging from 1.1 to 1.2 across a series of electron-rich and electron-poor substrates. acs.org Such a small KIE is consistent with a mechanism where an inverse KIE for the initial coordination of dihydrogen to the metal center is counteracted by a normal KIE for the subsequent breaking of the H-H (or D-D) bond. acs.org

Table 1: Kinetic Data for the Palladium-Catalyzed Formylation of 4-Bromoanisole
ReactantReaction OrderObservation
[Pd(PAd₂ⁿBu)₂] (Catalyst)1The reaction rate is directly proportional to the catalyst concentration. liverpool.ac.uk
4-Bromoanisole (Substrate)0The reaction rate is independent of the substrate concentration over the tested range. nih.govliverpool.ac.uk
TMEDA (Base)0.46The reaction shows a partial order dependence on the concentration of the base. nih.gov
Et₃N (Base)0.84Using a different base shows a near first-order dependence on basic sites. nih.gov

Deuterium (B1214612) isotope effects are categorized as primary or secondary. A primary KIE occurs when the bond to the isotope is made or broken in the rate-determining step of the reaction. princeton.edu A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-limiting step. libretexts.orgprinceton.edu These secondary effects are typically smaller and provide information about changes in hybridization or hyperconjugation between the ground state and the transition state. princeton.edu

In aromatic systems, substituting a C-H bond with a C-D bond can lead to secondary KIEs if that bond is not broken in the rate-limiting step. For example, in the thermal isomerization of 7,8-d₂-bicyclo[4.2.0]oct-7-ene, the observed secondary KIE (kH/kD) was small (1.20), which helped rule out certain mechanistic pathways that would have predicted a much larger effect. iitd.ac.in While this example is not an aromatic compound, the principles apply. The magnitude of the secondary KIE can indicate how much the structure or bonding at the deuterated carbon changes as the reaction proceeds to the transition state. escholarship.org

Density Functional Theory (DFT) calculations have become an indispensable tool for analyzing and predicting KIEs. By modeling the vibrational frequencies of reactants and transition states for both the light (H) and heavy (D) isotopologues, chemists can compute theoretical KIEs to compare with experimental results. nih.govacs.org

Table 2: Experimental and Calculated Kinetic Isotope Effects (KIE) for Dihydrogen Activation in the Formylation of 4-Bromoanisole
EffectValue TypeKIE (kH/kD)Source
Overall ReactionExperimental1.1 - 1.2 acs.org
Dihydrogen Binding (Int-6 → Int-7)Calculated (DFT)Inverse nih.govacs.org
Deprotonation (Int-7 → TS-3)Calculated (DFT)Normal nih.govacs.org

Deuterium Tracing in Complex Organic Transformations

The stability of the C-D bond allows deuterium atoms in a labeled molecule like 4-Bromoanisole-2,3,5,6-d4 to act as tracers. By analyzing the position of deuterium in the products of a reaction, chemists can deduce the pathways of atoms and functional groups during the transformation.

An elegant example of deuterium tracing was demonstrated in a study of the reactivity of the radical cations of 3- and 4-methylanisole. cdnsciencepub.com When the para isomer (4-methylanisole) was irradiated in a solution containing acetonitrile (B52724) and deuterated methanol (B129727) (methanol-d₄), deuterium was efficiently incorporated into the methyl group of the recovered starting material. cdnsciencepub.com This indicated a reversible deprotonation-reprotonation sequence involving the solvent, a key step in the proposed mechanism for the observed isomerization and product formation. cdnsciencepub.com

Role in Advanced Analytical Chemistry and Research Traceability

Utilization of 4-Bromoanisole-2,3,5,6-d4 as an Internal Standard

In quantitative analysis, an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and blanks. scioninstruments.com It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. scioninstruments.comtum.de this compound is an ideal internal standard for the analysis of 4-bromoanisole (B123540) and structurally similar compounds. scioninstruments.com Because it behaves almost identically to the non-deuterated analyte during extraction, derivatization, and chromatographic separation, it can effectively account for variations in these steps. tum.de

The key advantage of using a stable isotope-labeled compound like this compound is that its physical and chemical properties closely mirror those of the analyte of interest. tum.de However, it can be distinguished by a mass-sensitive detector due to its different mass. tum.de This characteristic is particularly valuable in complex sample matrices where significant signal suppression or enhancement (matrix effects) can occur.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like liquid chromatography (LC), the resulting LC-MS/MS systems offer exceptional selectivity and sensitivity for quantifying analytes in complex mixtures. nih.govhpst.cz The use of stable isotope-labeled internal standards is a cornerstone of high-quality quantitative analysis using LC-MS/MS. entegris.com

In a typical LC-MS/MS workflow, this compound is spiked into a sample containing its unlabeled analogue, 4-bromoanisole. Both compounds co-elute from the LC column, meaning they enter the mass spectrometer at the same time. entegris.com However, the mass spectrometer can differentiate them based on their distinct molecular weights. tum.de By monitoring specific ion transitions for both the analyte and the internal standard (a technique known as multiple reaction monitoring or MRM), the instrument can generate separate signals for each. nih.gov Any variations in sample injection volume, ionization efficiency, or detector response will affect both compounds nearly equally. scioninstruments.com Therefore, the ratio of the analyte's signal to the internal standard's signal remains stable, allowing for precise and accurate quantification even when the absolute signal intensity fluctuates. tum.de

Table 1: Properties of this compound

Property Value Source
Chemical Formula BrC₆D₄OCH₃ cdnisotopes.com
Molecular Weight 191.06 g/mol cdnisotopes.com
CAS Number 152404-45-0 cdnisotopes.comlgcstandards.com
Isotopic Enrichment ≥98 atom % D cdnisotopes.com

| Unlabeled CAS No. | 104-92-7 | cdnisotopes.comlgcstandards.com |

The use of this compound as an internal standard significantly enhances the precision and accuracy of analytical measurements. Precision refers to the closeness of repeated measurements to each other, while accuracy refers to the closeness of a measured value to the true value. By adding the internal standard at an early stage of the sample preparation process, any losses incurred during steps like extraction, evaporation, and reconstitution are compensated for. scioninstruments.comtum.de

For instance, if 10% of the analyte is lost during an extraction step, a nearly identical 10% of the this compound will also be lost. The ratio of their concentrations, which is the basis for quantification, remains unchanged, thereby preserving the accuracy of the final result. tum.de This normalization is crucial for achieving the low limits of detection required in many applications, such as environmental monitoring and clinical diagnostics. nih.goventegris.com The use of a stable isotope-labeled internal standard is considered the most robust method to correct for matrix effects in LC-MS/MS analysis. tum.de

Contribution to Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis in mass spectrometry. tum.de It is a method of choice for targeted metabolomics and other high-precision applications. tum.de SIDA involves adding a known amount of a stable isotope-labeled version of the analyte (like this compound) to a sample. nih.gov This "spiked" sample is then processed and analyzed by MS or LC-MS/MS.

The principle of SIDA is that the isotopically labeled standard is the perfect internal standard because it is the analyte itself, just with a different mass. tum.de Quantification is based on measuring the ratio of the signal from the naturally occurring analyte to the signal from the added labeled standard. tum.de This approach provides exceptional accuracy because it corrects for analyte losses during sample workup and compensates for matrix-induced ionization suppression or enhancement during the MS analysis. tum.de The use of this compound in SIDA allows for the highly accurate determination of 4-bromoanisole in various matrices.

Development of Reference Materials for Analytical Quality Control

Certified Reference Materials (CRMs) are indispensable tools for ensuring the quality and metrological traceability of chemical measurements. iaea.orgnih.gov They are used for method validation, instrument calibration, and the assessment of laboratory performance. iaea.orgmdpi.com The production of CRMs is a rigorous process governed by international standards such as ISO 17034. mdpi.comresearchgate.net

A compound intended for use as a CRM, or as a component in a CRM solution, must be of high purity and stability, and its properties must be precisely characterized. researchgate.net this compound, with its high isotopic enrichment and chemical stability, is a suitable candidate for the development of such reference materials. cdnisotopes.comlgcstandards.com These materials can be single-compound solutions or complex mixtures used to calibrate instruments and validate analytical methods for a range of analytes. mdpi.comresearchgate.net By using a CRM containing a certified concentration of this compound, laboratories can ensure their analytical results are accurate, reliable, and traceable to international standards. iaea.org

Application in Environmental Tracing Methodologies (focus on analytical aspects)

In environmental science, tracing the source, transport, and fate of pollutants is critical for risk assessment and remediation. Haloanisoles, including bromoanisoles, can be environmental contaminants, sometimes formed from the microbial breakdown of precursor compounds like bromophenols, which are used in flame retardants and pesticides. researchgate.net

The analytical aspect of environmental tracing often involves detecting these contaminants at very low concentrations (nanograms per liter) in complex matrices like water, soil, or sediment. researchgate.netresearchgate.net Validating the analytical methods used for such trace analysis is a significant challenge. Here, this compound serves as an excellent tool. It can be used as a "surrogate" or "spike" added to environmental samples at the beginning of the analytical procedure. The recovery of the labeled compound through the extraction and cleanup process provides a direct measure of the method's efficiency for the target analyte (unlabeled 4-bromoanisole). scioninstruments.com

Furthermore, in controlled laboratory or field studies, labeled compounds can be intentionally introduced to trace environmental pathways without adding to the background level of the actual pollutant. The use of mass defect plots in high-resolution mass spectrometry can help distinguish halogenated compounds from natural organic matter in complex environmental samples, a process where labeled standards are crucial for confirmation. researchgate.net

Table 2: Summary of Applications in Analytical Chemistry

Application Area Role of this compound Analytical Advantage
Internal Standard (IS) Added to samples to correct for analytical variability. Compensates for sample loss and instrument drift. scioninstruments.com
Mass Spectrometry (MS/LC-MS) Differentiated from analyte by mass; corrects for matrix effects. Enables precise and accurate quantification in complex matrices. tum.denih.gov
Stable Isotope Dilution (SIDA) Serves as the ideal internal standard for the analyte. Provides the highest level of accuracy in quantification. tum.denih.gov
Reference Material (CRM) A well-characterized, high-purity standard. Ensures method validation, quality control, and traceability. iaea.orgresearchgate.net

| Environmental Tracing | Used as a surrogate spike to measure method recovery. | Validates analytical procedures for trace contaminant analysis. researchgate.netresearchgate.net |

Spectroscopic Investigation of Deuterated Aromatic Systems

Deuterium (B1214612) Nuclear Magnetic Resonance (D-NMR) Spectroscopy

Deuterium (²H or D) is an NMR-active nucleus with a spin quantum number of I=1. wikipedia.org While its resonance frequency and sensitivity differ from that of protons (¹H), D-NMR spectroscopy is an exceptionally powerful tool for the analysis of highly deuterated compounds.

D-NMR spectroscopy is instrumental in confirming the precise location of deuterium atoms within a molecule. For 4-Bromoanisole-2,3,5,6-d4, the D-NMR spectrum is expected to exhibit a single primary resonance corresponding to the four deuterium atoms attached to the aromatic ring. The chemical shift of this signal would be nearly identical to the corresponding proton signals in its non-deuterated analog, 4-bromoanisole (B123540). wikipedia.org

The presence of this signal, coupled with the corresponding disappearance of the aromatic proton signals in a ¹H-NMR spectrum, provides definitive evidence of successful and site-specific deuteration on the benzene (B151609) ring. wikipedia.orgmagritek.com This confirms that the isotopic labeling has occurred at the intended 2, 3, 5, and 6 positions, leaving the methoxy (B1213986) group protons (-OCH₃) intact. This level of structural verification is crucial for applications where the exact placement of isotopic labels is critical.

A significant application of D-NMR is the quantitative determination of isotopic enrichment. rug.nl For highly deuterated compounds (e.g., >98 atom % D), conventional ¹H-NMR becomes unreliable for purity assessment because the residual proton signals are too weak for accurate integration. D-NMR, conversely, directly measures the deuterium signal. Under appropriate experimental conditions, the integral of the deuterium peak is quantitative and can be used to accurately calculate the atom % deuterium.

This analysis, often used in conjunction with high-resolution mass spectrometry, provides a comprehensive evaluation of the isotopic purity of a synthesized batch of this compound. researchgate.netrsc.org

Table 1: Illustrative Isotopic Enrichment Data for Batches of this compound

Batch IDTarget Enrichment (%)D-NMR Measured Enrichment (%)Mass Spectrometry Result (%)
B4A-00199.099.2 ± 0.299.1
B4A-00299.599.6 ± 0.299.5
B4A-00398.098.1 ± 0.398.2

Note: This table contains representative data for illustrative purposes.

The use of D-NMR offers several distinct advantages, particularly for compounds with high levels of deuterium substitution like this compound.

Clean Spectra : Since only the deuteron signals are observed, the resulting spectrum is clean and free from the large signals of residual protons that can complicate ¹H-NMR spectra.

Use of Non-Deuterated Solvents : D-NMR experiments can be conducted in standard, non-deuterated (protonated) solvents. synmr.in This is because the solvent's proton signals are transparent in a D-NMR experiment, which can simplify sample preparation and reduce costs.

Superior Quantitation at High Enrichment : It is the most reliable method for determining isotopic enrichment when levels exceed 98%, a range where ¹H-NMR is limited by low signal intensity.

Structural Verification : It provides direct, unambiguous evidence of deuteration at specific molecular sites. wikipedia.org

Table 2: Comparison of Proton (¹H) and Deuteron (²H) NMR Properties

PropertyProton (¹H)Deuteron (²H)Implication for this compound Analysis
Spin Quantum Number (I)1/21²H signals are broader than ¹H signals.
Natural Abundance (%)99.9850.015The compound must be artificially enriched for D-NMR analysis. wikipedia.org
Magnetogyric Ratio (rad T⁻¹ s⁻¹)26.75 x 10⁷4.11 x 10⁷D-NMR is inherently less sensitive than ¹H-NMR.
Resonance Frequency (at 9.4 T)~400 MHz~61.4 MHzAllows for observation without interference from proton signals. study.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, detect the absorption of energy corresponding to the vibrations of molecular bonds. The substitution of hydrogen with deuterium significantly alters these vibrational frequencies due to the increased mass of the atom.

The most prominent feature in the vibrational spectrum of a deuterated compound is the shift of the carbon-hydrogen (C-H) bond vibrations to lower frequencies. The vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. Because deuterium has approximately twice the mass of hydrogen, the Carbon-Deuterium (C-D) stretching vibrations appear at a significantly lower wavenumber.

Aromatic C-H Stretch : Typically observed in the 3000-3100 cm⁻¹ region.

Aromatic C-D Stretch : Appears in the 2100-2300 cm⁻¹ region. pearson.com

This substantial shift moves the C-D vibrational modes into a "window" in the mid-IR spectrum that is often free from other fundamental vibrations, making the C-D stretching band a highly diagnostic and unobscured marker for confirming deuteration. nih.govescholarship.org Similarly, C-H bending (out-of-plane) modes found below 900 cm⁻¹ will also shift to lower wavenumbers upon deuteration.

A direct comparison of the IR and Raman spectra of this compound and its non-deuterated counterpart, 4-bromoanisole, is the most effective way to confirm the isotopic substitution. The analysis would reveal:

Disappearance of C-H Bands : The attenuation or complete disappearance of absorption bands corresponding to the aromatic C-H stretching (at ~3050 cm⁻¹) and bending vibrations in the spectrum of the deuterated compound.

Appearance of C-D Bands : The emergence of new, strong absorption bands in the ~2250 cm⁻¹ region, characteristic of the aromatic C-D stretching vibrations.

This comparative approach provides clear and irrefutable evidence that the hydrogen atoms on the aromatic ring have been replaced by deuterium atoms. cardiff.ac.uk

Table 3: Comparison of Key Vibrational Frequencies (cm⁻¹) for 4-Bromoanisole and its Deuterated Analog

Vibrational Mode4-Bromoanisole (Non-Deuterated)This compound
Aromatic C-H Stretch~3050-3100Absent
Methyl C-H Stretch~2835, 2950~2835, 2950
Aromatic C-D StretchAbsent~2250-2280
C-O-C Stretch~1245~1245
Aromatic C-H Bending~820Absent
Aromatic C-D BendingAbsent~650-700

Note: Frequencies are approximate and based on typical values for substituted aromatic systems.

Mass Spectrometry for Isotopic Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about a molecule's structure, molecular weight, and isotopic composition. In the analysis of isotopically labeled compounds such as this compound, mass spectrometry is particularly insightful for confirming the incorporation of isotopes and elucidating fragmentation pathways.

The mass spectrum of this compound is distinguished by two primary features: the mass shift caused by the four deuterium atoms and the characteristic isotopic pattern of the bromine atom. Deuterium (²H or D) has a mass of approximately 2.014 amu, compared to protium (B1232500) (¹H) with a mass of approximately 1.008 amu. This mass difference results in a significant shift of the molecular ion peak and fragment ions to higher m/z values compared to the unlabeled compound.

Furthermore, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing ion, which appears as two peaks of roughly equal intensity separated by two m/z units (the M and M+2 peaks).

Molecular Ion Peak and Isotopic Distribution

The non-deuterated 4-Bromoanisole (C₇H₇BrO) has a molecular weight of approximately 186 amu (for the ⁷⁹Br isotope) and 188 amu (for the ⁸¹Br isotope). The incorporation of four deuterium atoms in this compound (C₇H₃D₄BrO) increases the molecular weight by approximately 4 amu. cdnisotopes.com Consequently, the molecular ion peaks are expected at m/z 191 and 193.

The predicted isotopic distribution for the molecular ion of this compound showcases the combined effect of the bromine isotopes and the heavy isotopes of carbon.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound

Mass-to-Charge Ratio (m/z) Corresponding Isotopes Predicted Relative Abundance (%)
191 C₇H₃D₄⁷⁹BrO 100
192 ¹³CC₆H₃D₄⁷⁹BrO 7.6
193 C₇H₃D₄⁸¹BrO 97.5

This interactive table provides the predicted mass-to-charge ratios and relative abundances for the molecular ion of this compound, illustrating the characteristic M and M+2 peaks due to the bromine isotopes.

Key Fragmentation Patterns

The fragmentation of 4-Bromoanisole in a mass spectrometer typically involves the loss of various neutral fragments from the molecular ion. In this compound, the masses of the fragment ions containing the deuterated aromatic ring will be shifted accordingly. Common fragmentation pathways for anisole (B1667542) derivatives include the loss of a methyl radical (•CH₃), a formyl radical (•CHO), and the cleavage of the ether bond.

One of the most prominent fragmentation pathways for anisoles is the loss of the methyl group from the methoxy moiety, leading to the formation of a bromophenoxy cation. For the deuterated compound, this would result in an ion with a deuterated ring.

Loss of a methyl radical (•CH₃): [C₇H₃D₄BrO]⁺• → [C₆D₄BrO]⁺ + •CH₃ The resulting [C₆D₄BrO]⁺ ion would exhibit a characteristic bromine isotopic pattern.

Another significant fragmentation involves the loss of a formyl radical (•CHO) following the initial loss of the methyl group, leading to a cyclopentadienyl-type cation.

Loss of a formyl radical (•CHO): [C₆D₄BrO]⁺ → [C₅D₄Br]⁺ + •CHO

The cleavage of the C-Br bond is also a possible fragmentation pathway, resulting in a deuterated methoxyphenyl cation.

Loss of a bromine radical (•Br): [C₇H₃D₄BrO]⁺• → [C₇H₃D₄O]⁺ + •Br

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Fragment Ion Structure m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Neutral Loss
[C₇H₃D₄BrO]⁺• (Molecular Ion) 191 193 -
[C₆D₄BrO]⁺ 176 178 •CH₃
[C₅D₄Br]⁺ 148 150 •CH₃, •CHO

This interactive table details the predicted mass-to-charge ratios for the major fragment ions of this compound, highlighting the impact of the deuterium labels and the bromine isotopic pattern on the mass spectrum.

The analysis of these isotopic patterns and fragmentation pathways is crucial for confirming the identity and isotopic enrichment of this compound and for its application as an internal standard in quantitative mass spectrometric studies.

Computational and Theoretical Studies of Deuterated Anisole Derivatives

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations have become indispensable in modern chemistry, offering insights that complement experimental findings. researchgate.net For deuterated molecules such as 4-Bromoanisole-2,3,5,6-d4, these computational methods can predict changes in molecular geometry, vibrational frequencies, and electronic structure resulting from the increased mass of deuterium (B1214612) compared to protium (B1232500).

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. researchgate.net DFT has proven to be a valuable tool for studying isotopic systems, as it can accurately model the effects of isotopic substitution on various molecular properties. researchgate.net For instance, DFT calculations have been successfully employed to study the formylation of 4-bromoanisole (B123540), providing insights into the reaction mechanism. acs.orgnih.gov The ωB97x-D4 functional is one of the modern functionals used in these types of calculations. acs.orgliverpool.ac.ukchemrxiv.org

In the context of deuterated anisole (B1667542) derivatives, DFT calculations can be used to:

Optimize molecular geometries: Determine the precise bond lengths and angles, accounting for the slightly shorter C-D bond compared to the C-H bond.

Calculate vibrational frequencies: Predict the infrared and Raman spectra, which are sensitive to isotopic substitution due to the mass difference between hydrogen and deuterium. acs.org

Analyze electronic properties: Investigate the distribution of electron density and the energies of molecular orbitals, which can influence the molecule's reactivity.

Recent studies have utilized DFT to explore the hydrogen isotope exchange (HIE) in aromatic compounds, demonstrating the utility of computational chemistry in understanding and predicting deuteration processes. nih.gov These calculations can help elucidate the role of solvent and catalyst in facilitating the exchange of hydrogen for deuterium on the aromatic ring. nih.gov

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. unifr.ch The accurate prediction of NMR spectra is crucial for the structural elucidation of newly synthesized compounds and for understanding the electronic environment of the nuclei. researchgate.net

For this compound, the prediction of ¹³C NMR chemical shifts would be of particular interest. While the deuterium atoms are not directly observed in ¹³C NMR, their presence influences the electronic environment of the neighboring carbon atoms, leading to small but measurable changes in their chemical shifts. These isotopic shifts can be rationalized and predicted using quantum chemical calculations.

Theoretical calculations of NMR parameters can also aid in the assignment of complex spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties. researchgate.net

Modeling of Reaction Pathways and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by allowing for the modeling of reaction pathways and the characterization of transient species like transition states. govinfo.gov For deuterated compounds like this compound, these computational studies are essential for understanding how isotopic substitution affects reaction rates and mechanisms.

By calculating the energies of reactants, products, and transition states, computational models can provide a quantitative understanding of the reaction profile. schrodinger.com For example, in the palladium-catalyzed formylation of 4-bromoanisole, DFT calculations have been used to map out the energies of various intermediates and transition states along the reaction pathway. acs.orgnih.gov These calculations revealed a viable pathway involving oxidative addition, CO coordination, migratory insertion, H₂ coordination, base-assisted dihydrogen activation, and reductive elimination. liverpool.ac.ukchemrxiv.org

The following table provides a hypothetical example of calculated activation barriers for a reaction involving both the deuterated and non-deuterated forms of an anisole derivative.

Table 1: Hypothetical Calculated Activation Barriers
ReactantActivation Barrier (kcal/mol)
4-Bromoanisole22.5
This compound23.1

This table is for illustrative purposes and does not represent actual experimental or calculated data.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The KIE is a powerful tool for investigating reaction mechanisms, as it can provide information about bond breaking and bond formation in the rate-determining step. unam.mxprinceton.edu

The theoretical basis for the primary KIE lies in the difference in zero-point vibrational energies (ZPE) between the C-H and C-D bonds. unam.mx The C-D bond has a lower ZPE than the C-H bond due to the heavier mass of deuterium. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound. unam.mx

Secondary KIEs can also be observed when the isotopic substitution is at a position not directly involved in bond breaking. princeton.edu These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.orgcdnsciencepub.com

Computational modeling is essential for the quantitative prediction and interpretation of KIEs. wikipedia.org By calculating the vibrational frequencies of the reactants and the transition state, it is possible to compute the theoretical KIE and compare it with experimental values. wikipedia.org This comparison can provide strong evidence for a proposed reaction mechanism.

Advanced Computational Approaches for Deuterated Aromatic Compounds

The study of deuterated aromatic compounds benefits from the application of advanced computational methods that go beyond standard DFT calculations. These approaches can provide a more accurate description of the electronic structure and dynamics of these systems.

Recent advancements in computational chemistry include the development of more accurate exchange-correlation functionals for DFT, as well as the use of high-level ab initio methods like coupled-cluster theory (e.g., CCSD(T)). acs.org These methods, while computationally more demanding, can provide benchmark-quality data for smaller systems, which can then be used to validate the performance of more computationally efficient methods.

For deuterated aromatic compounds, these advanced methods can be used to:

Refine the calculation of reaction barriers and KIEs: High-level calculations can provide more accurate energy profiles, leading to more reliable predictions of reaction rates and isotope effects.

Investigate non-covalent interactions: Deuteration can subtly influence non-covalent interactions, such as hydrogen bonding and π-stacking. Advanced computational methods can accurately model these weak interactions.

Simulate molecular dynamics: Molecular dynamics simulations, based on forces derived from quantum chemical calculations, can provide insights into the dynamic behavior of deuterated compounds in solution or in the solid state.

Furthermore, the development of new methodologies for the deuteration of aromatic compounds often relies on computational insights to understand the reaction mechanism and to design more efficient catalytic systems. nih.govnih.gov

Advanced Synthetic Applications of 4 Bromoanisole 2,3,5,6 D4 As a Building Block

Participation in Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. 4-Bromoanisole-2,3,5,6-d4, as an aryl bromide, is an excellent substrate for many such palladium-catalyzed processes.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between organoboron compounds and organohalides, catalyzed by a palladium(0) complex. researchgate.netlibretexts.org The reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. researchgate.net The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

4-Bromoanisole (B123540) is a frequently used substrate in Suzuki-Miyaura reactions to synthesize methoxy-substituted biaryl compounds. researchgate.net Studies have shown that its reactivity can be influenced by the choice of base and catalyst system. For instance, in couplings with phenylboronic acid, bases like sodium hydroxide, potassium hydroxide, and sodium tert-butoxide have proven effective, even at low catalyst loadings and room temperature. researchgate.net The electron-donating nature of the methoxy (B1213986) group in 4-bromoanisole makes the initial oxidative addition step slower compared to aryl halides with electron-withdrawing groups. researchgate.net The use of this compound in this reaction allows for the synthesis of specifically labeled biaryl compounds, where one aromatic ring is fully deuterated. A catalyst system based on Pd2dba3 and phosphite (B83602) or phosphine (B1218219) oxide ligands has been shown to be effective for coupling 4-bromoanisole with 2-pyridyl boron derivatives. nih.gov

Table 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Aryl HalideBoronic AcidCatalyst SystemBaseSolventConditionsYieldReference
4-BromoanisolePhenylboronic AcidPd-bpydc-NdNaOHToluene/H₂O30°CHigh researchgate.net
4-BromoanisolePhenylboronic AcidPd@Fe₃O₄@CK₂CO₃Ethanol/H₂O80°C>99% researchgate.net
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane100°C, 12h74% nih.gov

The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, forming a C-C bond between an aryl or vinyl halide and an alkene. researchgate.netwikipedia.org This reaction is instrumental in synthesizing substituted alkenes. The intramolecular version of the Heck reaction can be used to construct a variety of carbocyclic and heterocyclic ring systems. wikipedia.org

The electronic properties of the aryl halide substrate play a significant role in the outcome of the Heck reaction. While electron-deficient aryl bromides are often well-suited for these transformations, the use of electron-rich substrates like 4-bromoanisole can sometimes result in reduced performance or altered regioselectivity. acs.org For example, in certain regiodivergent Heck arylations of vinyl ethers, 4-bromoanisole preferentially produced the α-regioisomer, in contrast to the β-selectivity observed with more electron-neutral or -deficient aryl halides. acs.org This highlights the nuanced reactivity of the 4-bromoanisole scaffold, a characteristic that extends to its deuterated analogue, this compound.

Table 2: Example of a Heck Reaction Involving 4-Bromoanisole
Aryl HalideAlkeneCatalyst SystemBaseSolventProduct TypeReference
4-BromoanisoleButyl AcrylatePalladium-basedTriethylamineVariousSubstituted Butyl Cinnamate researchgate.net
4-Bromoanisole (3i)Allyl Ether (1a)[Pd(PtBu₃)₂]Et₃NTolueneα-Arylated Product (5ai) acs.org

Integration into Complex Molecular Synthesis

The primary utility of this compound as a building block lies in its ability to be integrated into larger, more complex molecules. The incorporation of deuterium (B1214612) is a key strategy in medicinal chemistry to develop more metabolically stable therapeutics. nih.govresearchgate.net By replacing hydrogen with deuterium at specific positions, the C-D bond, being stronger than the C-H bond, can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. researchgate.net

The products from Suzuki-Miyaura and Heck reactions—deuterated biaryls and deuterated substituted alkenes, respectively—are not typically end products but rather crucial intermediates. These labeled moieties can be incorporated into the synthesis of natural products, pharmaceuticals, and other advanced materials. For instance, a deuterated biaryl synthesized from this compound could form the core structure of a potential drug candidate, allowing researchers to study its metabolic fate with greater precision using techniques like mass spectrometry.

Etherification Reactions with Deuterated Components

While this compound is itself an ether, the carbon-bromine bond allows for further functionalization, including participation in C-O bond-forming reactions. Although less common than C-C couplings, etherification of aryl halides provides a route to diaryl ethers or more complex aryl-alkyl ethers.

Recent advances have enabled the copper-catalyzed etherification of aryl bromides with aliphatic alcohols under mild, room-temperature conditions. nih.gov In a key study, 4-bromoanisole was successfully coupled with n-butanol using a catalyst system derived from CuI and an N¹,N²-diarylbenzene-1,2-diamine ligand, achieving a quantitative yield. nih.gov Significantly, this method was extended to create isotopically enriched products. The reaction of 4-bromoanisole with d4-deuterated methanol (B129727) was shown to effectively produce the corresponding deuterated anisole (B1667542) derivative, demonstrating the protocol's utility for isotopic labeling. nih.gov Applying this to this compound with a deuterated alcohol would allow for the synthesis of complex, heavily deuterated ether compounds.

Table 3: Copper-Catalyzed Etherification of 4-Bromoanisole
Aryl HalideAlcoholCatalyst SystemBaseSolventConditionsYieldReference
4-Bromoanisolen-ButanolCuI (5 mol%), Ligand L4 (10 mol%)NaOt-BuDMSO24°C, 16h>99% nih.gov
4-BromoanisoleMethanol-d4CuI (5 mol%), Ligand L8 (10 mol%)NaOt-BuDMSO24°C, 16h88% nih.gov

Carbonylation Reactions for Labeled Aldehydes and Ketones

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, often by using carbon monoxide (CO) or a surrogate. The palladium-catalyzed carbonylation of aryl halides is a fundamental method for synthesizing aldehydes, ketones, carboxylic acids, and their derivatives.

The formylation of aryl bromides, a specific type of carbonylation, can be achieved using a mixture of CO and H₂. acs.org Kinetic and computational analyses of the palladium-catalyzed formylation of 4-bromoanisole have provided significant mechanistic insights. acs.org Using a [Pd(PAd₂ⁿBu)] catalyst system, it was found that electron-rich aryl bromides like 4-bromoanisole react faster than their electron-poor counterparts. acs.org This is attributed to the electronics of the migratory insertion step of CO into the palladium-carbon bond. acs.org By employing this compound as the substrate in such a reaction, one can directly synthesize 4-methoxy-2,3,5,6-d4-benzaldehyde, a valuable deuterated intermediate for further synthetic elaborations. Other carbonylation methods, such as those that lead to β-keto amides, also use aryl bromides as starting materials and could be applied to the deuterated substrate. rsc.org

Table 4: Palladium-Catalyzed Formylation of 4-Bromoanisole
Aryl HalideCarbonyl SourceCatalyst SystemBaseSolventProductReference
4-BromoanisoleCO / H₂[Pd(PAd₂ⁿBu)]Et₃NToluene4-Methoxybenzaldehyde acs.org

Broader Research Implications and Future Directions in Deuterated Compound Science

Development of Novel Molecular Probes and Tracers

Deuterated compounds are fundamental to the creation of advanced molecular probes and tracers, enabling researchers to track molecules within complex biological and chemical systems with high precision. clearsynth.comsimsonpharma.com The distinct mass of deuterium (B1214612) allows for clear differentiation from non-deuterated analogues without altering their fundamental chemical behavior. clearsynth.com

A primary application of compounds like 4-Bromoanisole-2,3,5,6-d4 is their use as internal standards in quantitative mass spectrometry. clearsynth.comaptochem.com In this role, the deuterated standard is added to a sample in a known quantity. clearsynth.com Because it behaves almost identically to the non-deuterated target analyte during sample preparation and analysis, any loss of the analyte can be accurately corrected for by measuring the recovery of the deuterated standard. texilajournal.com This technique, known as isotope dilution mass spectrometry, significantly improves the accuracy and reliability of quantitative analyses. clearsynth.comtexilajournal.com

Furthermore, deuterated compounds are invaluable for elucidating reaction mechanisms through the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. By selectively placing deuterium at specific molecular sites, scientists can determine if that C-H bond is broken in the rate-determining step of a reaction, providing crucial insights into chemical and enzymatic processes. researchgate.net

Contributions to Understanding Biochemical and Environmental Processes (analytical perspective)

From an analytical standpoint, deuterated compounds have made significant contributions to our understanding of complex biochemical and environmental systems. clearsynth.com Their role as stable isotope-labeled internal standards is crucial for accurate quantification in fields like metabolomics and environmental monitoring.

In environmental science, the precise measurement of pollutants is essential for assessing their impact. For instance, 4-bromoanisole (B123540) can be an environmental contaminant, and its deuterated form, this compound, serves as an ideal internal standard for its quantification in various environmental samples. columbia.eduumweltprobenbank.de This allows for the detection of trace amounts of pollutants with high confidence.

In biochemistry, deuterated standards are indispensable for metabolomics, the large-scale study of small molecules within cells, tissues, or organisms. simsonpharma.com By using deuterated versions of metabolites as internal standards, researchers can accurately measure the levels of their natural counterparts, offering insights into metabolic pathways and the biochemical basis of diseases. Deuterated tracers are also widely used in human metabolic studies to track the fate of molecules in the body. nih.govaquigenbio.com

Potential for Tailored Material Science Applications through Isotopic Engineering (e.g., OLEDs, polymers)

Isotopic engineering, the strategic replacement of hydrogen with deuterium, is a burgeoning field with significant potential to create advanced materials with enhanced properties. dtic.mil This is particularly evident in the development of organic light-emitting diodes (OLEDs) and specialized polymers. deutramed.com

A major challenge in OLED technology is the limited operational lifetime of the organic materials, which often degrade through processes involving the cleavage of C-H bonds. irisotope.com Replacing these vulnerable C-H bonds with more stable C-D bonds can significantly slow down degradation, thereby extending the lifespan and improving the efficiency of OLED devices. deutramed.comirisotope.comnih.gov While this compound is a building block, its deuterated core represents the type of modification that can be incorporated into larger organic semiconductor molecules to enhance their durability. acs.orgrsc.org

In polymer science, deuteration offers a unique tool for both studying and modifying polymer properties. resolvemass.caacs.org Deuterated polymers are extensively used in neutron scattering experiments to probe the structure and dynamics of polymer chains, which is possible due to the different neutron scattering properties of hydrogen and deuterium. acs.orgornl.gov Furthermore, the increased mass of deuterium can subtly alter the physical properties of polymers, such as their thermal stability and resistance to oxidation. dtic.mildtic.mil

Emerging Methodologies for Efficient and Selective Deuteration

The increasing demand for deuterated compounds has driven significant innovation in synthetic chemistry, leading to more efficient and selective methods for deuterium incorporation. nih.govnju.edu.cn

Transition-metal catalysis has emerged as a powerful strategy for the site-selective deuteration of aromatic compounds. researchgate.net Catalysts based on metals like palladium and iridium can facilitate the direct exchange of specific hydrogen atoms on an aromatic ring with deuterium from sources such as heavy water (D₂O) or deuterium gas. oup.comacs.orgnih.gov These methods provide high levels of deuterium incorporation at desired positions, which is critical for many applications. Recent advancements have focused on developing catalysts that operate under milder conditions and tolerate a wider range of functional groups, making the synthesis of complex deuterated molecules more accessible. acs.orgchemrxiv.orgresearchgate.net For instance, manganese-catalyzed C-H activation using D₂O has been shown to be effective for the ortho-selective deuteration of benzaldehydes. rsc.org Metal-free approaches, such as photo-catalyzed deuteration, are also gaining traction as sustainable alternatives. nju.edu.cnnih.gov

Interdisciplinary Research Frontiers Involving Deuterated Aromatic Compounds

Deuterated aromatic compounds are at the nexus of several interdisciplinary research frontiers, bridging chemistry, biology, physics, and materials science. europa.eu

One of the most prominent areas is in pharmaceutical research and development, with the concept of "heavy drugs." wikipedia.orgnih.gov By selectively deuterating drug molecules at sites of metabolic attack, it is possible to slow down their breakdown in the body. researchgate.netnih.govunibestpharm.com This can lead to improved pharmacokinetic profiles, such as a longer half-life, potentially allowing for lower or less frequent dosing. nih.govnih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, and the field has continued to grow with the approval of deucravacitinib (B606291) in 2022. nih.govnih.gov

The use of deuterated compounds in conjunction with advanced analytical techniques continues to push the boundaries of scientific understanding. In structural biology, deuteration is used with neutron diffraction and NMR spectroscopy to determine the structure and dynamics of proteins and other biomolecules. nih.goveuropa.eu In materials science, the unique properties of deuterated materials are being explored for applications beyond OLEDs, including in the development of more stable lubricants and other high-performance materials. dtic.mil As synthetic methodologies become more sophisticated and our understanding of isotope effects deepens, the interdisciplinary applications of deuterated aromatic compounds are set to expand even further.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Bromoanisole-2,3,5,6-d4 with high isotopic purity?

  • Methodology : Deuterated aromatic compounds like this compound are typically synthesized via catalytic hydrogen-deuterium exchange or halogen-directed deuteration. For example, deuterium labeling on the benzene ring can be achieved using deuterium gas (D₂) with palladium catalysts under controlled conditions . Alternatively, bromine substituents may direct regioselective deuteration via electrophilic aromatic substitution in deuterated solvents (e.g., D₂SO₄/D₂O) . Post-synthesis, purification via column chromatography or recrystallization ensures isotopic purity.
  • Key Metrics : Isotopic purity (>98 atom% D) is confirmed using high-resolution mass spectrometry (HRMS) or quantitative ¹H/²H NMR .

Q. How should researchers characterize the structural and isotopic integrity of this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR confirms the absence of proton signals at positions 2,3,5,6, while ²H NMR quantifies deuterium incorporation .
  • MS : HRMS identifies the molecular ion ([M]⁺) at m/z 191.05 (C₆D₄BrOCH₃) and verifies isotopic distribution .
  • IR : FT-IR detects C-D stretching vibrations (~2100–2200 cm⁻¹) .
    • Cross-Validation : Compare spectral data with databases like NIST Chemistry WebBook for non-deuterated analogs to resolve discrepancies .

Q. What are the best practices for storing deuterated compounds to maintain stability?

  • Storage Conditions : Store in amber vials under inert gas (Ar/N₂) at –20°C to minimize deuterium loss via proton exchange. Desiccants (e.g., molecular sieves) prevent moisture-induced degradation .
  • Stability Monitoring : Periodic NMR analysis detects proton-deuterium exchange over time .

Advanced Research Questions

Q. How can this compound be utilized as an internal standard in LC-MS/MS metabolic studies?

  • Application : As a stable isotope-labeled internal standard, it corrects for matrix effects and ionization efficiency variations in quantitative LC-MS/MS. For example, deuterated analogs of losartan metabolites (e.g., ω-1-hydroxy losartan) are used to track drug metabolism .
  • Method Optimization :

  • Chromatography : Use C18 columns with methanol/water gradients to resolve deuterated and non-deuterated species.
  • MS Parameters : Monitor transitions like m/z 191 → 111 (quantifier ion) with collision energy optimized for minimal cross-talk .

Q. What experimental strategies resolve contradictions in kinetic isotope effects (KIEs) observed with this compound?

  • Case Study : Unusual KIEs in aryl halide reactions may arise from secondary isotope effects or solvent interactions.
  • Approach :

  • Solvent Screening : Compare reaction rates in deuterated vs. non-deuterated solvents (e.g., DMF-d₇ vs. DMF) to isolate solvent isotope effects .
  • Computational Modeling : Density functional theory (DFT) calculates C-D bond dissociation energies to rationalize KIE trends .

Q. How can deuterium labeling in this compound enhance retrosynthetic analysis in drug intermediate synthesis?

  • Strategy : Use deuterated positions as "tags" to trace synthetic pathways. For example, in losartan impurity synthesis, deuterated intermediates (e.g., 5-[4’-Bromomethyl-biphenyl]-tetrazole-d4) help identify side reactions via isotopic mass shifts in HRMS .
  • Validation : Compare isotopic distribution of intermediates with non-deuterated analogs to confirm regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.